3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Overview
Description
3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, also known as POD, is an organic compound with a cyclic structure consisting of two fused rings. It is an important building block for organic synthesis and is widely used in the medical and scientific fields. POD has a unique structure and properties, making it a valuable and versatile compound for research and development.
Scientific Research Applications
Antimicrobial and Anticancer Activity
Synthesis and Antimicrobial Activity : Compounds related to the 3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one structure have been explored for their antimicrobial activities. For instance, derivatives synthesized from isonicotinic acid hydrazide demonstrated significant antimicrobial activity in various studies (Bayrak et al., 2009). Additionally, the synthesis of N- and S-substituted 1,3,4-oxadiazole derivatives has shown potential in creating compounds with antimicrobial properties (El‐Sayed et al., 2008).
Anticancer Applications : The synthesis and evaluation of various 1,3,4-oxadiazoles, thiadiazoles, triazoles, and Mannich bases have revealed that some derivatives exhibit notable anticancer activity. This includes significant cytotoxicity against human cancer cell lines, suggesting their potential as anticancer agents (Abdo & Kamel, 2015).
Material Science and Electronics
Organic Light-Emitting Diodes (OLEDs) : Compounds with 1,3,4-oxadiazole rings, related to the query compound, have been used in the development of organic light-emitting diodes. Their properties, such as high electron mobility and excellent external quantum efficiencies, make them suitable for use in blue, green, and red OLEDs, demonstrating their significance in material science (Wang et al., 2019).
Photoluminescence Properties : Studies on oxadiazole derivatives have also revealed their potential in photoluminescent applications. This includes the synthesis and characterization of compounds that exhibit strong fluorescent emissions, indicating their suitability for use in luminescent materials and sensors (Ding et al., 2017).
Chemical Synthesis and Crystallography
Synthesis of Heterocyclic Derivatives : Research has focused on synthesizing and characterizing new heterocyclic derivatives containing the oxadiazole ring. These studies contribute to the broader understanding of chemical synthesis processes and the potential applications of these compounds in various fields (Zhao et al., 2013).
Crystal Structure Analysis : Investigations into the crystal structures of compounds related to this compound have provided insights into their molecular configurations. This is crucial for understanding their physical and chemical properties, which can influence their applications in various scientific domains (Hou et al., 2013).
properties
IUPAC Name |
3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-11-9(2-1-5-14-11)12-15-10(16-18-12)8-3-6-13-7-4-8/h1-7H,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMYAZNBQAOEQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NC(=NO2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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